Mechanism of Action of KSCM-1: A Selective Sigma-1 Receptor Modulator
Mechanism of Action of KSCM-1: A Selective Sigma-1 Receptor Modulator
Executive Summary
KSCM-1 is a highly selective, synthetic small-molecule ligand designed to target the Sigma-1 receptor (σ1R) , a chaperone protein resident at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1] Unlike non-selective sigma ligands, KSCM-1 exhibits high affinity for σ1R (
Its primary mechanism of action involves the modulation of σ1R-mediated inter-organelle signaling, specifically enhancing mitochondrial metabolic regulation and steroidogenesis.[1] By stabilizing σ1R at the MAM interface, KSCM-1 facilitates the transport of cholesterol from the ER to the mitochondria, a rate-limiting step in the synthesis of neurosteroids and other steroid hormones.[1] This guide details the molecular pharmacology, signaling pathways, and experimental validation of KSCM-1.[1]
Molecular Identity & Physicochemical Profile[1][2]
KSCM-1 belongs to a class of benzofuran-2-carboxamides .[1][2][3][4] Its structural design incorporates a benzofuran scaffold N-alkylated with a piperidine moiety, optimizing hydrophobic interactions within the σ1R ligand-binding pocket.[1]
Chemical Classification
| Property | Detail |
| IUPAC Name | 5,6-dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide |
| Molecular Formula | |
| Molecular Weight | 436.55 g/mol |
| Target Interaction | |
| Key Structural Features | 5,6-dimethoxy substitution (Critical for |
Mechanism of Action (The Core)
The mechanism of KSCM-1 is defined by its ability to modulate the ER-Mitochondria Interface (MAM) .[1] The Sigma-1 receptor acts as a dynamic chaperone that regulates the flow of calcium and lipids between these organelles.[1]
Receptor Binding & Chaperone Stabilization
Upon administration, KSCM-1 permeates the cell membrane and binds to the σ1R at the ER membrane.[1]
-
Binding Kinetics: KSCM-1 binds with nanomolar affinity (
nM).[1][2][4][5][6][7] -
Expression Modulation: Unlike many antagonists that induce receptor degradation or internalization, KSCM-1 treatment has been observed to increase the expression levels of σ1R (approx.[1] 4-fold in MA-10 cells).[1] This suggests a stabilizing interaction that prevents proteasomal degradation or enhances chaperone availability.
Enhancement of Steroidogenesis
The defining functional outcome of KSCM-1 activity is the upregulation of steroid hormone synthesis (specifically progesterone).[1]
-
Cholesterol Trafficking: σ1R regulates the transport of cholesterol from the ER to the Outer Mitochondrial Membrane (OMM).
-
StAR Protein Regulation: KSCM-1 stabilizes the Steroidogenic Acute Regulatory protein (StAR) .[1] It facilitates the import/function of StAR, which moves cholesterol into the Inner Mitochondrial Membrane (IMM).
-
VDAC2 Interaction: KSCM-1 enhances the association between σ1R and VDAC2 (Voltage-Dependent Anion Channel 2), a key mitochondrial porin.[1] This protein-protein interaction is critical for the metabolic coupling required for steroid synthesis.[1]
Pathway Visualization
The following diagram illustrates the signal transduction initiated by KSCM-1 at the MAM interface.
Figure 1: The KSCM-1 signaling axis at the Mitochondria-Associated Membrane (MAM), highlighting the upregulation of steroidogenesis via StAR and VDAC2 modulation.[1]
Selectivity Profile & Data
KSCM-1 is distinguished from its analogs (KSCM-5, KSCM-11) by its specific methoxy-substitution pattern, which confers optimal σ1R selectivity.[1]
Binding Affinity Comparison (Ki)
The following data summarizes the selectivity profile derived from radioligand binding assays.
| Ligand | Selectivity Ratio ( | ||
| KSCM-1 | 27.5 | 528 | 19.2 (Selective) |
| KSCM-5 | 7.8 | High Affinity | Low Selectivity |
| KSCM-11 | 34.0 | Moderate | Moderate |
| Haloperidol (Ref) | ~2.0 | ~50 | Mixed |
Note: KSCM-1 shows no significant affinity for non-sigma receptors (e.g., 5-HT3, Alpha2A) at concentrations < 1 µM.[1]
Experimental Protocols
To validate the mechanism of action of KSCM-1, researchers should utilize the following self-validating experimental systems.
Protocol A: Radioligand Binding Assay (Validation of Affinity)
Objective: Determine the
-
Tissue Preparation: Prepare membrane homogenates from rat brain or σ1R-overexpressing HEK293 cells.[1]
-
Buffer System: Use 50 mM Tris-HCl (pH 7.4).
-
Radioligand: Use -pentazocine (specific σ1R agonist) at 2-5 nM concentration.[1]
-
Competition: Incubate membranes with radioligand and varying concentrations of KSCM-1 (
to M). -
Non-Specific Binding: Define using 10 µM Haloperidol.
-
Incubation: 120 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Protocol B: Steroidogenesis Functional Assay
Objective: Confirm KSCM-1 agonist-like activity in mitochondrial metabolic regulation.[1]
-
Cell Model: Use MA-10 mouse Leydig tumor cells (rich in mitochondria and steroidogenic enzymes).[1]
-
Treatment:
-
Stimulation: Optionally stimulate with cAMP analogs if basal detection is low, though KSCM-1 alone should elevate basal levels.[1]
-
Quantification:
-
Collect culture media.
-
Measure Progesterone levels using a validated ELISA or Radioimmunoassay (RIA) kit.
-
-
Western Blot Validation: Lyse cells and blot for σ1R and StAR protein. KSCM-1 treatment should result in increased band intensity for σ1R compared to vehicle.[1]
Experimental Workflow Diagram
Figure 2: Workflow for functionally validating KSCM-1 induced steroidogenesis.
References
-
Marriott, K. S., et al. (2012). "Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors."[1][4] Bioorganic & Medicinal Chemistry, 20(23), 6856-6861.[1]
-
Prasad, P. D., et al. (2012). "Sigma-1 Receptor at the Mitochondrial-Associated Endoplasmic Reticulum Membrane Is Responsible for Mitochondrial Metabolic Regulation."[1][3] The Journal of Pharmacology and Experimental Therapeutics, 343(3), 578–586.[8]
-
MedChemExpress. "KSCM-1 Product Datasheet." MedChemExpress Catalog.
-
Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival."[1] Cell, 131(3), 596-610.[1]
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- 3. σ-1 receptor at the mitochondrial-associated endoplasmic reticulum membrane is responsible for mitochondrial metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
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